molecular formula C11H11BrO3 B3836101 5-bromo-6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde

5-bromo-6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde

Cat. No.: B3836101
M. Wt: 271.11 g/mol
InChI Key: YHZUTNIUEISUQQ-UHFFFAOYSA-N
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Description

5-bromo-6-methoxy-8-chromanecarbaldehyde is a chemical compound with a molecular weight of 271.11 . Its IUPAC name is 5-bromo-6-methoxy-8-chromanecarbaldehyde .


Molecular Structure Analysis

The InChI code for 5-bromo-6-methoxy-8-chromanecarbaldehyde is 1S/C11H11BrO3/c1-14-9-5-7 (6-13)11-8 (10 (9)12)3-2-4-15-11/h5-6H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-8-chromanecarbaldehyde is not clear as it might depend on the context in which it is used. For instance, if it’s used in biological or medicinal applications, the mechanism of action would depend on how it interacts with biological molecules or systems .

Properties

IUPAC Name

5-bromo-6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-14-9-5-7(6-13)11-8(10(9)12)3-2-4-15-11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUTNIUEISUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)C=O)OCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde
Reactant of Route 5
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5-bromo-6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde
Reactant of Route 6
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